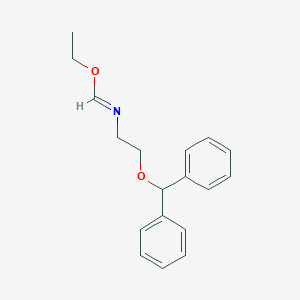
5-甲氧基-3-氧代戊酸乙酯
描述
Synthesis Analysis
The synthesis of Ethyl 5-methoxy-3-oxopentanoate and its derivatives involves multiple steps, including condensation reactions, catalysis, and functional group transformations. One study reinvestigated the synthesis method for a related compound, highlighting the role of indium(III) chloride in catalyzing the reaction between 5-hydroxy-1-methyl-1H-indole and excess ethyl acetoacetate to obtain a specified product, showcasing the intricacies of synthesizing such compounds (Li, Piccirilli, & Greene, 2023).
Molecular Structure Analysis
The molecular structure of Ethyl 5-methoxy-3-oxopentanoate and its analogs has been elucidated using various spectroscopic techniques, including NMR and MS. The correct assignment of the molecular structure is critical for understanding the compound's reactivity and properties. Studies like the one by Li et al. (2023) provide valuable insights into the structural aspects of such compounds.
Chemical Reactions and Properties
Ethyl 5-methoxy-3-oxopentanoate undergoes a range of chemical reactions, including cyclization, condensation, and reduction reactions, which are crucial for its application in synthesis processes. For instance, the cyclization of ethyl 6-oxo-5-phenylheptoate, a related compound, produces various products, showcasing the reactivity of similar structures (Maclean & Sneeden, 1963).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, play a significant role in the compound's handling and application in different reactions. Research on compounds similar to Ethyl 5-methoxy-3-oxopentanoate provides insights into these properties, aiding in the optimization of synthesis and application processes.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific products in reactions, are essential for the compound's application in organic synthesis. Studies detailing reactions like the preparation of ethyl 5(s),6-epoxy-3(r)-(methoxymethoxy)hexanoate illustrate the compound's versatility and reactivity (Guindon, Yoakim, Bernstein, & Morton, 1985).
科学研究应用
绿色溶剂
“5-甲氧基-3-氧代戊酸乙酯”可能用作绿色溶剂 . 绿色溶剂对环境友好,可用于替代对环境有害的传统溶剂。 该化合物作为常用极性非质子溶剂的无毒替代品,已引起科学界和工业界相当大的关注 .
其他化合物的合成
该化合物可用于合成其他化合物。 例如,它已用于合成 5-(二甲基氨基)-2-甲基-5-氧代戊酸甲酯 . 该合成是通过从容易获得的构建块进行两次不同的碱催化迈克尔加成反应实现的 .
溶剂性质的测定
该化合物可用于测定重要的实际溶剂性质和参数,如介电常数、溶解度参数、溶剂混溶性和 NMR 残留位移 . 这些性质在各个研究领域和行业至关重要。
属性
IUPAC Name |
ethyl 5-methoxy-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(10)6-7(9)4-5-11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTMYNBYBPPREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617774 | |
| Record name | Ethyl 5-methoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104629-86-9 | |
| Record name | Ethyl 5-methoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methoxy-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
